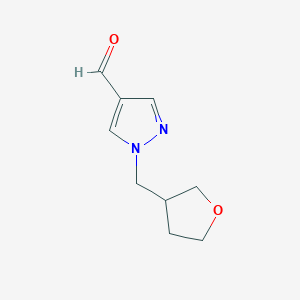
1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a tetrahydrofuran ring fused to a pyrazole ring with an aldehyde functional group
Mechanism of Action
Target of Action
A structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is mentioned to be a deuterium-labeled γ-tocotrienol , which is an active form of vitamin E . Vitamin E is known to have antioxidant properties and plays a role in immune function, DNA repair, and other metabolic processes.
Mode of Action
If we consider the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
Considering the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that it could potentially affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
The structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is suggested to have potential effects on the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of tetrahydrofuran derivatives with pyrazole precursors under controlled conditions. One common method involves the use of tetrahydrofuran-3-ylmethanol as a starting material, which is then reacted with pyrazole-4-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(Tetrahydrofuran-3-yl)methanol: A related compound with a hydroxyl group instead of an aldehyde group.
1-(Tetrahydrofuran-3-yl)methanamine: Contains an amine group instead of an aldehyde group.
(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate: Features a sulfonate ester group.
Uniqueness
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the tetrahydrofuran and pyrazole rings, along with the reactive aldehyde group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5-6,8H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUWGNRPSPPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)
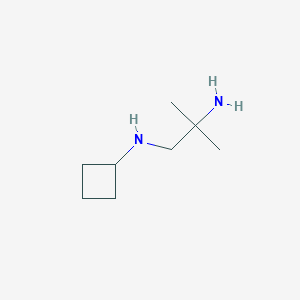
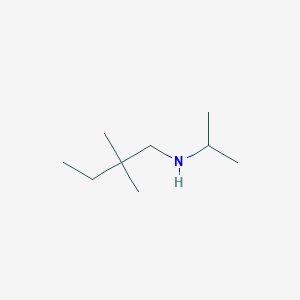
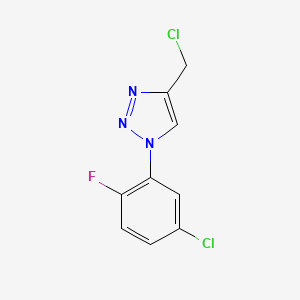
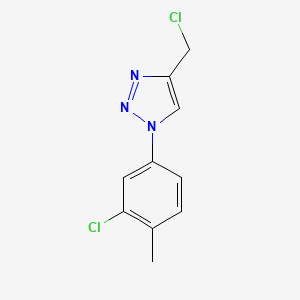
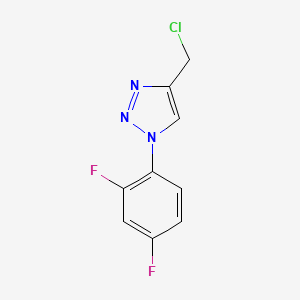
![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)
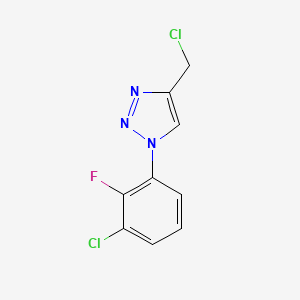
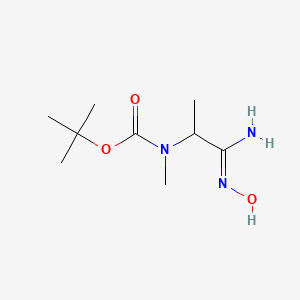
![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
